Kanzonol H
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Kanzonol H involves several steps, starting from basic flavonoid precursorsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from Glycyrrhiza uralensis roots. The extraction process involves solvent extraction, purification, and crystallization to obtain pure this compound. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions: Kanzonol H undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the this compound structure, modifying its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with altered biological activities .
Scientific Research Applications
Kanzonol H has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study flavonoid chemistry and reaction mechanisms.
Mechanism of Action
Kanzonol H exerts its effects through multiple molecular targets and pathways:
Antimicrobial Activity: It disrupts bacterial cell membranes and inhibits essential enzymes, leading to bacterial cell death.
Anti-inflammatory Activity: this compound inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Antioxidant Activity: It scavenges free radicals and protects cells from oxidative stress.
Comparison with Similar Compounds
Kanzonol H is compared with other similar flavonoid compounds such as:
Kanzonol F: Another isoprenoid-substituted flavonoid with similar antimicrobial properties.
Kanzonol G: An isoflavanone derivative with distinct anti-inflammatory activities.
Kanzonol I and J: Isoflavan derivatives with unique structural features and biological activities.
Uniqueness: this compound stands out due to its specific combination of antimicrobial, anti-inflammatory, and antioxidant properties, making it a versatile compound for various applications .
Biological Activity
Kanzonol H is a prenylated flavonoid that has garnered attention in the scientific community due to its diverse biological activities. This article delves into the various aspects of this compound's biological activity, including its anti-cancer, anti-inflammatory, antimicrobial, and antioxidant properties. It also highlights case studies and research findings that underscore its potential therapeutic applications.
Overview of this compound
This compound is derived from natural sources, particularly from plants within the Moraceae family. Its unique chemical structure, characterized by prenyl groups, enhances its lipophilicity and biological activity. This compound has been shown to exhibit significant effects in various biological assays, making it a candidate for further pharmacological studies.
1. Anti-Cancer Activity
This compound has demonstrated notable anti-cancer properties across different cell lines. Research indicates that it can induce apoptosis and inhibit cell proliferation in various cancer types.
Cell Line | IC50 (µM) | Effect |
---|---|---|
KB Tumor Cells | 4.15 | Strong cytotoxicity |
Human Cervical Cancer | 0.7 | Significant antiproliferative effect |
Murine Leukemia P388 | 8.3 | High cytotoxic activity |
In a study comparing this compound with other prenylated flavonoids, it was found to have an IC50 value significantly lower than that of many conventional chemotherapeutics, suggesting its potential as an effective anti-cancer agent .
2. Anti-Inflammatory Properties
This compound exhibits strong anti-inflammatory effects by inhibiting key signaling pathways involved in inflammation, such as NF-κB and MAPK pathways. These actions help reduce the production of pro-inflammatory cytokines and mediators.
- Mechanism of Action : The compound interferes with the activation of NF-κB, leading to decreased expression of inflammatory markers.
- Research Findings : In vitro studies have shown that this compound can significantly reduce the levels of TNF-α and IL-6 in activated macrophages .
3. Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various bacterial strains:
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Gram-positive Bacteria | 20 |
Gram-negative Bacteria | 40 |
This compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, highlighting its potential use as a natural antimicrobial agent .
4. Antioxidant Activity
This compound has shown significant antioxidant activity, which is crucial in combating oxidative stress-related diseases.
- Assay Results : The compound exhibited a high capacity to scavenge free radicals in various assays, including DPPH and ABTS tests.
- Mechanism : Its antioxidant effects are attributed to the presence of hydroxyl groups that donate electrons to neutralize free radicals .
Case Studies
Several case studies have illustrated the therapeutic potential of this compound:
- Study on Cancer Cell Lines : A comprehensive study assessed the cytotoxic effects of this compound on multiple cancer cell lines, revealing its ability to induce apoptosis through mitochondrial pathways.
- Wound Healing Applications : Research involving topical applications of formulations containing this compound demonstrated enhanced wound healing rates compared to controls, suggesting its utility in dermatological applications .
Properties
CAS No. |
152511-46-1 |
---|---|
Molecular Formula |
C26H32O5 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
4-[(7R)-5-methoxy-2,2-dimethyl-4,6,7,8-tetrahydro-3H-pyrano[3,2-g]chromen-7-yl]-2-(3-methylbut-2-enyl)benzene-1,3-diol |
InChI |
InChI=1S/C26H32O5/c1-15(2)6-7-18-21(27)9-8-17(24(18)28)16-12-20-22(30-14-16)13-23-19(25(20)29-5)10-11-26(3,4)31-23/h6,8-9,13,16,27-28H,7,10-12,14H2,1-5H3/t16-/m0/s1 |
InChI Key |
JRVDUBFSQWHYRJ-INIZCTEOSA-N |
Isomeric SMILES |
CC(=CCC1=C(C=CC(=C1O)[C@H]2CC3=C(C=C4C(=C3OC)CCC(O4)(C)C)OC2)O)C |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1O)C2CC3=C(C=C4C(=C3OC)CCC(O4)(C)C)OC2)O)C |
Origin of Product |
United States |
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